molecular formula C9H18N2 B13097019 4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine

4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine

Cat. No.: B13097019
M. Wt: 154.25 g/mol
InChI Key: VDYVSNWUFSRKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrido[1,2-a]pyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization and cycloaddition reactions. These methods are optimized for high yield and purity, often employing automated processes and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine is unique due to its specific structural features and the resulting biological activities.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine

InChI

InChI=1S/C9H18N2/c1-8-6-10-7-9-4-2-3-5-11(8)9/h8-10H,2-7H2,1H3

InChI Key

VDYVSNWUFSRKDF-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2N1CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.